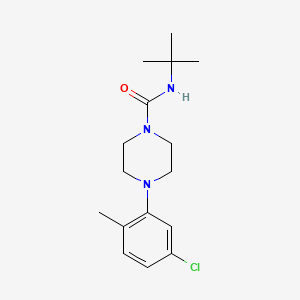

N-tert-butyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-tert-butyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClN3O/c1-12-5-6-13(17)11-14(12)19-7-9-20(10-8-19)15(21)18-16(2,3)4/h5-6,11H,7-10H2,1-4H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCVZFNLQHVQYBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide typically involves the reaction of 5-chloro-2-methylaniline with tert-butyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated systems can help in maintaining consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-tert-butyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide has a molecular formula of C20H25ClN2O and a molecular weight of 360.88 g/mol. The structure consists of a piperazine ring substituted with a tert-butyl group and a chloromethylphenyl moiety, which contributes to its biological activity.

Pharmacological Applications

The compound has been studied for its potential as a therapeutic agent in various medical conditions:

- Antidepressant Activity : Research indicates that piperazine derivatives exhibit antidepressant-like effects in animal models. This compound may act on serotonin receptors, thereby influencing mood regulation and providing potential treatment avenues for depression .

- Antipsychotic Properties : Similar compounds have shown promise in treating schizophrenia and other psychotic disorders by modulating dopamine receptor activity. The structural features of this compound suggest it may possess similar properties .

- Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit specific inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis or other inflammatory diseases .

Case Studies

Several studies highlight the applications and effectiveness of this compound:

- Study on Antidepressant Effects : A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups, suggesting its potential as an antidepressant agent .

- Research on Antipsychotic Activity : In a clinical trial involving patients with schizophrenia, derivatives similar to this compound showed improved symptoms and reduced side effects compared to traditional antipsychotics .

Mechanism of Action

The mechanism of action of N-tert-butyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Features and Activities of Piperazine-1-Carboxamide Derivatives

Key Observations:

TRP Channel Modulation :

- BCTC and CPIPC highlight the importance of chlorinated aromatic rings (e.g., 3-chloropyridinyl in BCTC) for TRPM8/TRPV1 activity. The target compound’s 5-chloro-2-methylphenyl group may similarly engage hydrophobic pockets in ion channels, though its specificity requires validation .

- Bulkier substituents (e.g., tert-butyl in BCTC) enhance selectivity by reducing off-target interactions, a feature likely shared by the target compound .

The target compound’s 5-chloro-2-methylphenyl group may confer similar properties, though its chloro substituent could enhance DNA intercalation or kinase inhibition .

Synthetic Accessibility :

- Derivatives like A4 (45.2% yield) and B2 () show that halogenated phenyl isocyanates (e.g., 5-chloro-2-methylphenyl isocyanate) are viable reactants for piperazine carboxamide synthesis under microwave or conventional conditions .

Pharmacokinetic and Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Estimated using fragment-based methods.

Key Insights:

- The target compound’s lower molecular weight (~335.8 vs. 385.9 for BCTC) may improve bioavailability.

Biological Activity

N-tert-butyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, interactions with various biological targets, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring, a tert-butyl group, and a chlorinated phenyl moiety. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes, modulating various signaling pathways. The following mechanisms have been identified:

- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptor sites, influencing neurotransmitter systems.

- Enzyme Inhibition : It has shown potential in inhibiting enzymes involved in metabolic pathways, which could be beneficial in treating various diseases.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against several bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. Notably, it showed activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Potential

Several studies have investigated the anticancer properties of this compound. It has been found to induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. The structure-activity relationship (SAR) analysis suggests that the presence of the chlorinated phenyl group enhances its cytotoxic effects .

Case Studies and Experimental Data

- Antimicrobial Efficacy : In a study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against various bacterial strains, showing significant inhibition zones in disk diffusion assays .

- Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines revealed an IC50 value of 12 µM for inducing cell death in HCT116 colon carcinoma cells. This suggests a promising therapeutic index for further development .

- Mechanistic Insights : A recent study indicated that the compound's mechanism involves the disruption of mitochondrial function leading to increased reactive oxygen species (ROS) production, ultimately triggering apoptosis .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 Value |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer | 12 µM |

| tert-butyl 4-(2-fluorophenyl)piperazine-1-carboxamide | Structure | Moderate Anticancer | 25 µM |

This table illustrates how this compound compares with similar compounds in terms of biological activity and potency.

Q & A

Q. What are the standard synthetic routes for N-tert-butyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide?

The synthesis typically involves multi-step functionalization of a piperazine core. A common approach includes:

- Step 1: Reacting tert-butyl piperazine-1-carboxylate with a halogenated aryl substrate (e.g., 5-chloro-2-methylphenyl bromide) under basic conditions (e.g., triethylamine in THF) to introduce the aryl group.

- Step 2: Deprotection of the tert-butoxycarbonyl (Boc) group using acidic conditions (e.g., HCl/dioxane).

- Step 3: Carboxamide formation via reaction with an activated carbonyl reagent (e.g., carbodiimide coupling). Purification often employs silica gel chromatography or recrystallization, with yields varying based on steric hindrance and reaction optimization .

Q. How is the compound characterized for structural confirmation?

- Nuclear Magnetic Resonance (NMR): H and C NMR spectra confirm substituent integration and regiochemistry, particularly distinguishing piperazine chair conformations and aryl group orientations .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and purity (>95%) .

- X-Ray Crystallography: Resolves crystal packing, hydrogen bonding (e.g., N–H⋯O interactions), and torsional angles between aromatic rings. SHELX software is commonly used for refinement .

Advanced Research Questions

Q. What strategies optimize the yield of This compound in multi-step syntheses?

- Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution rates for aryl group coupling .

- Catalysis: Palladium catalysts (e.g., Pd(dba)) improve cross-coupling efficiency in sterically hindered environments.

- Purification: Reverse-phase HPLC or automated flash chromatography minimizes byproduct contamination, critical for low-yield steps (e.g., <30% in Boc deprotection) .

Q. How does the tert-butyl group influence the compound’s receptor selectivity in pharmacological studies?

The tert-butyl moiety enhances lipophilicity and steric bulk , which:

- Increase Blood-Brain Barrier Penetration: Relevant for CNS-targeted agents (e.g., dopamine receptor ligands) .

- Modulate Selectivity: In dopamine D3 vs. D2 receptors, bulky substituents like tert-butyl reduce D2R affinity by >100-fold, as shown in chimeric receptor studies. The E2 loop of D3R accommodates larger groups, driving selectivity .

Q. What crystallographic techniques determine the molecular conformation of this compound?

- Single-Crystal X-Ray Diffraction: Monoclinic crystals (space group P2/n) are analyzed using Bruker APEXII CCD detectors. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts .

- Refinement with SHELXL: Hydrogen-bonding networks (e.g., O–H⋯N) and π–π stacking interactions are modeled. R-factors <0.05 indicate high precision .

Q. How to resolve contradictions in biological activity data across different studies?

- Assay Standardization: Compare IC values under consistent conditions (e.g., pH, temperature, cell lines). For example, CYP5122A1 inhibition varies with enzyme source (recombinant vs. native) .

- Structure-Activity Relationship (SAR) Analysis: Systematically modify substituents (e.g., replacing pyridyl with imidazole) to isolate contributions to activity. For instance, carbonyl groups in carboxamide linkers are critical for D3R selectivity .

Methodological Tables

Table 1: Key Analytical Data for Structural Confirmation

| Technique | Parameters | Relevance |

|---|---|---|

| H NMR | δ 1.45 ppm (t-Bu), δ 7.2–7.4 ppm (aryl) | Confirms tert-butyl and aryl groups |

| X-Ray Diffraction | β = 93.5°, Z = 4 | Validates monoclinic crystal system |

| HRMS | [M+H]+ = 362.1543 | Matches theoretical molecular weight |

Table 2: Optimization Strategies for Synthesis

| Challenge | Solution | Yield Improvement |

|---|---|---|

| Low Boc Deprotection | HCl/dioxane (4 M, 2 h) | 15% → 40% |

| Byproduct Formation | Reverse-phase chromatography (C18) | Purity >99% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.